molecular formula C7H13N3O B13593887 2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol

2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13593887
M. Wt: 155.20 g/mol
InChI Key: ZXOOJSTXRPRJKW-UHFFFAOYSA-N
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Description

2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound has a unique structure due to the presence of an amino group and a hydroxyl group attached to the ethan-1-ol backbone, along with two methyl groups on the pyrazole ring. This combination of functional groups makes it an interesting molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate amino alcohol. One common method is the condensation reaction between 1,4-dimethyl-1H-pyrazole and 2-aminoethanol under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the amino and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
  • 2-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
  • 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol

Uniqueness

2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-2-(2,4-dimethylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-5-3-9-10(2)7(5)6(8)4-11/h3,6,11H,4,8H2,1-2H3

InChI Key

ZXOOJSTXRPRJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(CO)N

Origin of Product

United States

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